molecular formula C10H7F2N3O B1472232 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol CAS No. 1537110-63-6

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol

Cat. No.: B1472232
CAS No.: 1537110-63-6
M. Wt: 223.18 g/mol
InChI Key: JGLDGWJDVYACHP-UHFFFAOYSA-N
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Description

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H7F2N3O and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to gradual degradation, resulting in decreased efficacy over time . Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, such as prolonged inhibition of specific signaling pathways or persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage or systemic toxicity . Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. For instance, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and changes in the levels of specific metabolites . These changes can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity.

Properties

IUPAC Name

5-amino-3-(3,4-difluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDGWJDVYACHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol
Reactant of Route 2
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.